4-(Sec-butoxy)aniline
Description
Contextualizing Substituted Aniline (B41778) Derivatives in Organic Chemistry
Aniline and its derivatives are a cornerstone of organic chemistry, recognized for their versatility as intermediates and building blocks in synthesis. wisdomlib.orgfishersci.com These compounds, which consist of a phenyl group attached to an amino group, serve as fundamental starting materials for a wide array of more complex molecules. fishersci.com The modification of the aniline ring with various functional groups gives rise to a broad class of "substituted anilines," each with unique chemical properties and applications. wisdomlib.org
The importance of substituted anilines is evident in their widespread use across various industries. They are crucial precursors for:
Dyes and Pigments: Historically and currently, anilines are central to the synthesis of azo dyes. wisdomlib.org
Pharmaceuticals: The aniline scaffold is present in numerous drug molecules. nih.gov Medicinal chemists often modify the aniline structure to fine-tune a drug's pharmacological properties.
Polymers: They are used in the production of various polymers and materials.
Agrochemicals: Many herbicides and pesticides are derived from aniline compounds.
Research continues to focus on developing novel and efficient synthetic routes to access variously substituted anilines, highlighting their sustained importance in both academic and industrial chemistry. acs.orgbohrium.com
Table 2: Examples of Applications for Substituted Aniline Derivatives
| Application Area | Example of Derivative Use | Reference(s) |
|---|---|---|
| Organic Synthesis | Starting materials for benzothiazole (B30560) and cinnoline (B1195905) derivatives. | wisdomlib.org |
| Medicinal Chemistry | Core structure in FDA-approved drugs like Bromfenac and Amprenavir. |
| Materials Science | Synthesis of heat-set supramolecular organogels. | wisdomlib.org |
Significance of Alkoxy Substituents in Aromatic Amines for Research
The introduction of an alkoxy group (like the sec-butoxy group in 4-(sec-butoxy)aniline) onto an aromatic amine significantly modifies its electronic properties. Alkoxy groups are generally considered electron-donating groups (EDGs). quora.com When attached to the aniline ring, particularly at the para position, the alkoxy group increases the electron density on the nitrogen atom of the amino group. quora.compharmaguideline.com This has several important consequences:
Increased Basicity: The higher electron density on the nitrogen makes the lone pair of electrons more available for donation, thus increasing the basicity of the amine compared to unsubstituted aniline. quora.comlibretexts.org
Enhanced Ring Reactivity: The electron-donating nature of the alkoxy group also activates the aromatic ring itself, making it more susceptible to electrophilic aromatic substitution reactions. libretexts.org
Modified Physicochemical Properties: Alkoxy groups can alter properties such as solubility, lipophilicity, and crystal packing, which is crucial in the design of pharmaceuticals and functional materials like liquid crystals. The related compound, 4-butoxyaniline, for example, is used in the preparation of various complex organic molecules, including those with potential applications in materials science and medicinal chemistry. sigmaaldrich.comchemicalbook.com
These modifications make alkoxy-substituted anilines valuable tools for chemists to fine-tune the reactivity and properties of molecules for specific applications. researchgate.net
Challenges and Opportunities in the Study of Chiral Aniline Derivatives
The chirality of this compound introduces both significant challenges and exciting opportunities for chemical research. Chiral molecules exist as enantiomers (non-superimposable mirror images), which can have distinct biological activities.
Challenges:
Stereoselective Synthesis: One of the primary challenges is the development of synthetic methods that can produce a single enantiomer with high optical purity. scirea.org Traditional methods often yield a racemic mixture (an equal mix of both enantiomers), which requires difficult and costly separation processes.
Synthetic Complexity: Asymmetric synthesis often involves complex catalysts, reagents, and reaction conditions. scirea.org For chiral anilines, specific challenges can include slow reaction rates and competing side reactions that reduce yield and stereoselectivity. nih.gov
Analytical Difficulties: Accurately determining the enantiomeric excess (a measure of purity) of a chiral product requires specialized analytical techniques, such as chiral chromatography. nih.govmdpi.com
Opportunities:
Pharmaceutical Development: The ability to synthesize enantiomerically pure chiral anilines is highly desirable in medicinal chemistry. nih.gov A single-enantiomer drug can offer improved therapeutic efficacy and a better safety profile by eliminating the unwanted or harmful effects of the other enantiomer. scirea.org
Asymmetric Catalysis: Chiral anilines and their derivatives can themselves be used as ligands or catalysts to control the stereochemical outcome of other chemical reactions. rsc.org
Advanced Materials: Chirality is a key feature in the development of advanced materials, including chiral liquid crystals and polymers with unique optical properties.
Novel Synthetic Methods: The demand for enantiopure compounds drives innovation in synthetic organic chemistry, leading to the development of new catalytic systems and reaction pathways, such as stereospecific cross-coupling reactions. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-butan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBARUYSFNLJALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518076 | |
| Record name | 4-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59002-72-1 | |
| Record name | 4-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Sec Butoxy Aniline and Its Analogues
Foundational Approaches to Substituted Aniline (B41778) Synthesis
Traditional methods for preparing substituted anilines like 4-(sec-butoxy)aniline often rely on two key reaction types: nucleophilic aromatic substitution to form the ether linkage and the reduction of a nitro group to the corresponding aniline.
Nucleophilic Aromatic Substitution Strategies for Ether Formation
Nucleophilic aromatic substitution (SNA r) is a fundamental strategy for forming the aryl ether bond present in this compound. This reaction typically involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile, in this case, the sec-butoxide (B8327801) anion. total-synthesis.com For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. total-synthesis.commasterorganicchemistry.com The nitro group (–NO₂) is a powerful activating group for this transformation.
The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the desired aryl ether. The reactivity of halogens in this context often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. total-synthesis.commasterorganicchemistry.com
A common synthetic route to 4-alkoxyanilines starts with 4-nitrophenol. The phenolic hydroxyl group is first deprotonated with a base like potassium carbonate (K₂CO₃) and then alkylated with an alkyl halide (e.g., 1-bromoalkane) in a solvent such as dimethylformamide (DMF) to produce a 4-alkoxynitrobenzene intermediate. sci-hub.box
Reduction Pathways for Aromatic Nitro Precursors
The reduction of an aromatic nitro compound is a widely used method to synthesize the corresponding aniline. Following the formation of a 4-alkoxynitrobenzene intermediate via nucleophilic aromatic substitution or other methods, the nitro group is reduced to an amino group.
Several reducing agents can accomplish this transformation. A classic and effective method involves the use of a metal, such as zinc powder, in a solvent like ethanol (B145695) under reflux conditions. oup.com This approach is often high-yielding, with reports of over 80% yield for the preparation of various p-alkoxyanilines. oup.com Other reagents and conditions have also been employed, though some, like those involving sodium borohydride (B1222165) derivatives, have shown poorer results for certain substrates. oup.com The duration of the reaction can be influenced by the length of the alkoxy chain, with longer chains sometimes requiring extended reflux times for efficient reduction. oup.com
Advanced Catalytic Synthesis Routes
Modern synthetic chemistry has seen the development of sophisticated catalytic methods that offer greater efficiency, selectivity, and access to complex molecular architectures, including chiral anilines.
Copper(I)-Catalyzed Conjugate Addition to Aza-p-Quinone Methides for Chiral Alkylanilines
A novel strategy for the synthesis of 4-(sec-alkyl)anilines involves a tandem reaction sequence initiated by the in-situ generation of a reactive aza-para-quinone methide (aza-p-QM) intermediate. acs.orgacs.org This is followed by a copper(I)-catalyzed 1,6-conjugate addition of a Grignard reagent. acs.orgacs.org This method represents a significant advancement as it provides access to chiral 4-(sec-alkyl)anilines, a class of compounds that has been challenging to synthesize through traditional means. nih.govacs.org
The process is amenable to copper catalysis, as Cu(I) salts are known to promote conjugate additions to activated electrophilic double bonds. acs.org The reaction can be rendered enantioselective by employing a chiral ligand in conjunction with the copper catalyst. acs.org
| Ligand | Catalyst System | Product Type | Enantiomeric Ratio (e.r.) | Reference |
| DPPF (achiral) | Cu(I) salt | Racemic 4-sec-(alkyl)aniline | N/A | acs.org |
| Taniaphos L9 (chiral) | Cu(I) salt | Chiral 4-sec-(alkyl)aniline | up to 88:12 | acs.org |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance. These methods are valuable for the synthesis of complex aniline derivatives. acs.org For instance, the Buchwald-Hartwig amination allows for the coupling of anilines with aryl halides. Catalyst systems often consist of a palladium source, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand like (rac)-BINAP or DPEphos. mit.edu These catalysts are effective for a wide range of substrates, including sterically hindered and electronically diverse anilines and aryl bromides. mit.edu
Furthermore, palladium catalysis can be employed in "one-pot" procedures to construct complex triarylamines from an aniline and two different aryl halides. mit.edu The direct coupling of aryl ethers with morpholines to produce 4-cyclohexylmorpholines has also been achieved using a palladium catalyst with H₂ as a hydrogen source, proceeding via cleavage of the C(Ar)–O bond. rsc.org
Asymmetric Synthetic Approaches for Enantioselective Production
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthetic methods. For chiral anilines, several organocatalytic approaches have emerged.
One such method is the asymmetric ring-opening of meso epoxides with anilines, catalyzed by a chiral sulfinamide-based organocatalyst. organic-chemistry.org This reaction produces enantioenriched β-amino alcohols with high yields and excellent enantioselectivity (up to 95% yield and 99% ee) under mild, room-temperature conditions. organic-chemistry.org
Another strategy involves the organocatalytic atroposelective N-acylation of aniline-derived sulfonamides using a chiral isothiourea catalyst. nih.govacs.org This provides an efficient route to axially chiral anilide products in good yields and with high to excellent enantioselectivities. nih.govacs.org Additionally, direct organocatalytic asymmetric para-C-H aminoalkylation of aniline derivatives with arylaldimines, catalyzed by a chiral phosphoric acid, can afford optically active diarylmethylamine products. bohrium.com
Reactivity and Reaction Mechanisms of 4 Sec Butoxy Aniline
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The reactivity of the benzene (B151609) ring in 4-(sec-butoxy)aniline towards electrophilic attack is significantly influenced by the two substituents: the amino (-NH₂) group and the sec-butoxy (-OCH(CH₃)CH₂CH₃) group. Both are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgnumberanalytics.commasterorganicchemistry.com They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org
Regioselectivity Studies of Substitution Patterns
The directing effects of the substituents on an aromatic ring determine the position of an incoming electrophile. In this compound, both the amino and the sec-butoxy groups are ortho, para-directors. byjus.com This is because they donate electron density primarily to the ortho and para positions through resonance.
Given that the para position is already occupied by the sec-butoxy group relative to the amine (and vice versa), electrophilic substitution is directed to the positions ortho to either the amino or the alkoxy group. The primary sites for substitution are the carbons at positions 2 and 3 (and their equivalents, 6 and 5).
Position 2 (and 6): Ortho to the amino group and meta to the sec-butoxy group.
Position 3 (and 5): Ortho to the sec-butoxy group and meta to the amino group.
The amino group is a more powerful activating and directing group than the alkoxy group. libretexts.org Therefore, substitution is strongly favored at the positions ortho to the amino group (positions 2 and 6). However, the bulky nature of the sec-butoxy group introduces steric hindrance, which can reduce reactivity at the adjacent ortho positions (positions 3 and 5). Consequently, electrophilic attack predominantly occurs at the positions ortho to the highly activating amino group. For example, in reactions like halogenation, a trisubstituted product can be formed due to the high activation of the ring. byjus.com
| Position | Relation to -NH₂ | Relation to -O-sec-butyl | Predicted Reactivity | Reasoning |
|---|---|---|---|---|
| 2, 6 | ortho | meta | Major Product | Strongly activated by the powerful electron-donating -NH₂ group. |
| 3, 5 | meta | ortho | Minor Product | Activated by the -O-sec-butyl group but less so than the -NH₂ group; potential steric hindrance from the adjacent bulky group. |
Influence of the sec-Butoxy Group on Aromatic Activation
The sec-butoxy group, like other alkoxy groups, is a strong activating group for electrophilic aromatic substitution. It activates the ring through two main effects:
Resonance Effect: The oxygen atom of the sec-butoxy group has lone pairs of electrons that can be delocalized into the benzene ring through p-π conjugation. libretexts.org This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.
Inductive Effect: Due to the higher electronegativity of oxygen compared to carbon, the sec-butoxy group exerts an electron-withdrawing inductive effect through the sigma bond. However, the resonance effect is significantly stronger than the inductive effect, resulting in a net donation of electron density to the ring. libretexts.org
The combination of the powerful activating amino group and the activating sec-butoxy group makes the aromatic ring of this compound highly electron-rich and very susceptible to electrophilic attack. numberanalytics.combyjus.com This high reactivity means that reactions such as nitration or halogenation may require milder conditions to avoid polysubstitution or side reactions.
Reactions at the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This allows for a variety of reactions to occur at this site, including acylations, alkylations, and condensations.
Acylation and Alkylation Reactions
Acylation: The primary amine of this compound readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. google.com This reaction, known as N-acylation, is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The acylation of the amine group is often used as a protective strategy in multi-step syntheses. It reduces the activating effect of the amino group, allowing for more controlled electrophilic substitution on the ring. msu.edu The resulting acetyl group can later be removed by hydrolysis. msu.edu
Alkylation: The amine group can also undergo N-alkylation with alkyl halides. umich.edu However, direct alkylation of primary amines can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Selective mono-alkylation can be challenging but may be achieved through specific strategies like reductive amination or by using protecting groups. umich.eduresearchgate.net
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| N-Acylation | Acetyl chloride (CH₃COCl) | N-(4-(sec-butoxy)phenyl)acetamide | Presence of a base (e.g., pyridine, triethylamine) |
| N-Alkylation | Methyl iodide (CH₃I) | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium salts | Base, solvent (e.g., DMF, Acetonitrile) |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | One-pot reaction, often in an alcohol solvent umich.edu |
Condensation Reactions with Carbonyl Compounds
Primary aromatic amines like this compound react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. google.comresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically reversible and is often catalyzed by an acid or a base. The removal of water from the reaction mixture drives the equilibrium towards the formation of the imine product. google.com
Oxidation Pathways and Products
Anilines are susceptible to oxidation, and this compound is no exception. The oxidation can be complex, yielding a variety of products depending on the oxidizing agent and reaction conditions. grafiati.comgoogle.com
The oxidation of anilines often proceeds through the formation of radical cations. These intermediates can then couple to form colored dimeric and polymeric products, such as substituted azobenzenes, phenazines, or polyaniline-like structures. grafiati.com For instance, the reaction of aniline (B41778) with an oxidizing agent in an acidic solution can lead to a mixture of oligoanilines known as Aniline Black. grafiati.com
Under certain conditions, oxidation can lead to the formation of quinone-like structures. The specific products from the oxidation of this compound are not extensively documented, but by analogy with other p-alkoxyanilines, products could include quinone imines or polymers resulting from head-to-tail coupling of the aniline units. The use of specific catalysts, such as organoselenium compounds with hydrogen peroxide, can offer a more controlled route to synthesize polyanilines. grafiati.com
Formation of Quinone-type Derivatives
Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of quinone and quinone-imine structures. For this compound, oxidation would target the electron-rich aromatic ring and the amino group.
One general method for the oxidation of aniline derivatives to quinones involves the use of reagents like potassium nitrosodisulfonate, known as Fremy's salt. While specific studies on this compound are not prevalent, the general mechanism is applicable, proceeding through the formation of a phenoxy radical followed by further oxidation.
More contemporary research into aniline reactivity has highlighted the formation of aza-p-quinone methides (aza-p-QMs) as key reactive intermediates. These species can be generated in situ from aniline derivatives and participate in further reactions. researchgate.netslideshare.net A plausible pathway for a derivative of this compound involves the formation of an aza-p-QM intermediate, which can then undergo nucleophilic attack. This represents a modern understanding of the formation of quinone-type structures from anilines. researchgate.netslideshare.net
Table 1: Potential Oxidation Reactions and Intermediates
| Reaction Type | Reagent/Condition | Key Intermediate/Product |
|---|---|---|
| Oxidation to Quinone | Fremy's Salt | p-Benzoquinone derivative |
Oxidative Polymerization Mechanisms
The oxidative polymerization of aniline is a well-studied process that produces polyaniline (PANI), a conductive polymer. This reaction is applicable to substituted anilines like this compound, with the substituent influencing the properties of the resulting polymer, such as solubility and conductivity. The polymerization proceeds in an acidic medium using a chemical oxidant, such as ammonium persulfate (APS), or via electrochemical methods. nptel.ac.in
The generally accepted mechanism involves several key stages:
Initiation : The oxidation of aniline monomers to form radical cations.
Propagation : The coupling of these radical cations. The most favored coupling is a head-to-tail arrangement, forming a dimer intermediate, p-aminodiphenylamine (PADPA). hellenicaworld.com This dimer is then further oxidized and couples with other monomers or oligomers to extend the polymer chain.
Oxidation States : The resulting polymer can exist in several oxidation states, characterized by the ratio of benzenoid (reduced) and quinoid (oxidized) units in the backbone. hellenicaworld.comiaea.org The fully reduced leucoemeraldine form is colorless, the half-oxidized emeraldine (B8112657) form (the conductive state when doped) is blue or green, and the fully oxidized pernigraniline form is violet. hellenicaworld.com
For this compound, the sec-butoxy group would remain as a pendant group on the polymer backbone, increasing the polymer's solubility in organic solvents but also introducing steric hindrance that could affect the polymerization rate and the final polymer's morphology and planarity.
Table 2: Oxidation States of Polyaniline
| Oxidation State | Structure | Characteristics |
|---|---|---|
| Leucoemeraldine | Fully Reduced (Benzenoid) | Insulating, colorless/yellow |
| Emeraldine | Half Oxidized (Benzenoid/Quinoid) | Insulating (base), Conductive (salt) |
Reduction Reactions of Derivatives
The synthesis of substituted anilines often involves the reduction of a corresponding nitroarene as a final step. A nitro derivative, 4-(sec-butoxy)-nitrobenzene, can be synthesized and subsequently reduced to form this compound. This reduction is a fundamental transformation in organic synthesis. youtube.com
A wide array of methods exists for the chemoselective reduction of aromatic nitro groups to amines, which would be applicable to a nitro-precursor of this compound. These methods are valued for their high yields and tolerance of other functional groups. nih.govnih.govwikipedia.org
Table 3: Common Reagents for Nitroarene Reduction
| Reagent/Catalyst System | Conditions | Key Features |
|---|---|---|
| H₂ with Metal Catalyst (Pd/C, PtO₂, Raney Ni) | Catalytic Hydrogenation | Widely used, highly efficient. youtube.comwikipedia.org |
| Fe in Acidic Media (e.g., HCl) | Stoichiometric Metal Reduction | Classic, mild, and cost-effective method. youtube.com |
| SnCl₂ in HCl | Stoichiometric Metal Salt Reduction | Effective for selective reductions. wikipedia.org |
| Supported Gold Nanoparticles (e.g., Au/TiO₂) | Catalytic Hydrogenation | High chemoselectivity for the nitro group. nih.gov |
| Polyoxometalate Redox Mediator | Electrocatalytic Reduction | Sustainable, works in aqueous solution at room temperature. nih.govacs.org |
Exploration of Rearrangement Reactions
Derivatives of this compound can potentially undergo several classic rearrangement reactions common to the aniline family. These reactions typically involve the migration of a group from the nitrogen atom to the aromatic ring, usually to the ortho or para positions.
Fries Rearrangement of Anilides : If this compound is first acylated to form an anilide (e.g., N-acetyl-4-(sec-butoxy)aniline), this derivative could undergo a Fries rearrangement. Catalyzed by Lewis or Brønsted acids, this reaction involves the migration of the acyl group from the nitrogen to the aromatic ring, typically yielding the para-aminoaryl ketone as the major product. niscpr.res.intandfonline.comtandfonline.com The ortho position is also possible, but often sterically hindered. Microwave-assisted methods have been shown to improve yields and selectivity for the para product. niscpr.res.in
Hofmann-Martius Rearrangement : This reaction involves the rearrangement of an N-alkylaniline hydrohalide under thermal conditions (200-300 °C). nptel.ac.inwiley-vch.de If an alkyl group were present on the nitrogen of this compound, heating with an acid catalyst could cause the alkyl group to migrate to the ortho or para positions of the ring. Since the para position is already occupied by the sec-butoxy group, migration would be directed to the ortho position. niscpr.res.in
Bamberger Rearrangement : This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. hellenicaworld.comwikipedia.orgscribd.com A hydroxylamine (B1172632) derivative of this compound (N-hydroxy-4-(sec-butoxy)aniline), which could be formed by the reduction of a nitro precursor, would be expected to rearrange in strong acid. The mechanism proceeds through a nitrenium ion intermediate, which is attacked by water at the para position. wikipedia.orgbeilstein-journals.org
niscpr.res.inwikipedia.org-Alkoxy Rearrangement : Recent studies have shown that N-alkoxyanilines can undergo a copper-catalyzed niscpr.res.inwikipedia.org-rearrangement, where the alkoxy group migrates from the nitrogen to an ortho position on the ring to yield an ortho-aminophenol derivative. researchgate.netresearchgate.net This reaction pathway could be a potential transformation for an N-alkoxy derivative of this compound.
Table 4: Potential Rearrangement Reactions for Derivatives
| Rearrangement | Starting Derivative | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Fries | N-Acylanilide | Lewis/Brønsted Acid (e.g., AlCl₃, P₂O₅/MSA) | o/p-Aminoaryl ketone |
| Hofmann-Martius | N-Alkylaniline | Heat, Acid Catalyst (e.g., HCl) | o/p-Alkylaniline |
| Bamberger | N-Phenylhydroxylamine | Strong Aqueous Acid (e.g., H₂SO₄) | p-Aminophenol |
| niscpr.res.inwikipedia.org-Alkoxy | N-Alkoxyaniline | Cationic Copper Catalyst (e.g., IPrCuBr) | o-Aminophenol derivative |
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise chemical environment of each proton and carbon atom within the 4-(sec-butoxy)aniline molecule.
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the aromatic, amine, and sec-butoxy moieties. Due to the electron-donating nature of both the amino and alkoxy groups, the aromatic protons and carbons are expected to be shielded relative to benzene (B151609).
¹H NMR Spectroscopy: The aromatic region will display a characteristic AA'BB' system for the para-substituted ring, appearing as two sets of doublets. The protons ortho to the electron-donating amino group (H-3/5) will be more shielded than those ortho to the alkoxy group (H-2/6). The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The sec-butoxy group will present a complex pattern: a sextet or multiplet for the methine proton (-OCH), a triplet for the terminal methyl group (-CH₃), a doublet for the other methyl group, and a multiplet for the methylene (B1212753) protons (-CH₂-).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals in an achiral solvent. The aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the oxygen (C-4) and the carbon attached to the nitrogen (C-1) will be the most downfield among the aromatic signals due to the deshielding effect of the heteroatoms. The carbons of the sec-butoxy group will appear in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |
|---|---|---|---|
| C1 | - | ~140-142 | - |
| C2/C6 | ~6.7-6.8 | ~116-118 | Doublet |
| C3/C5 | ~6.6-6.7 | ~115-116 | Doublet |
| C4 | - | ~152-154 | - |
| NH₂ | ~3.5 (broad) | - | Singlet (broad) |
| O-CH | ~4.2-4.3 | ~74-76 | Sextet/Multiplet |
| CH₂ | ~1.6-1.7 | ~29-31 | Multiplet |
| CH₃ (doublet) | ~1.2-1.3 | ~19-21 | Doublet |
| CH₃ (triplet) | ~0.9-1.0 | ~10-12 | Triplet |
To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton couplings. Key expected correlations include the coupling between the adjacent aromatic protons (H-2/6 with H-3/5) and within the sec-butoxy group: the methine proton (-OCH) with the adjacent methylene (-CH₂) and methyl (-CH₃) protons, and the methylene protons with their adjacent methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to their directly attached carbons. It would definitively link the predicted proton signals to their corresponding carbon signals listed in the table above, for instance, confirming the assignment of the aromatic C-H pairs (C2/H2, C3/H3, etc.) and the signals within the sec-butoxy chain. rsc.org
This compound possesses a stereocenter at the methine carbon of the sec-butoxy group, making it a chiral molecule existing as a pair of enantiomers. In a standard achiral NMR solvent, the enantiomers are indistinguishable, yielding a single set of signals. To resolve the signals of the two enantiomers, chiral auxiliaries are employed.
One common method is the use of Chiral Solvating Agents (CSAs) , such as enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) or chiral phosphoric acids. scielo.brrsc.org These agents form transient diastereomeric complexes with the enantiomers of the analyte through weak, non-covalent interactions like hydrogen bonding. scielo.bracs.org This association creates slightly different magnetic environments for the corresponding nuclei in each enantiomer, leading to the splitting of signals in the NMR spectrum. researchgate.net For this compound, the protons closest to the chiral center and the amine group, such as the methine proton and the aromatic protons, would be expected to show the most significant separation in chemical shifts (Δδ) upon addition of a CSA. This technique allows for the determination of enantiomeric excess (ee). rsc.org
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. For this compound, with a molecular formula of C₁₀H₁₅NO, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an accuracy in the parts-per-million (ppm) range. This high level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov
Molecular Mass Information for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO |
| Monoisotopic Mass | 165.115364 Da |
| Predicted [M+H]⁺ | 166.12264 Da |
Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) of this compound would undergo characteristic fragmentation. The primary cleavage events are anticipated to be alpha-cleavage adjacent to the oxygen atom and the nitrogen atom, as well as cleavage of the ether bond.
Loss of an ethyl radical: Alpha-cleavage within the sec-butyl group, involving the loss of an ethyl radical (•CH₂CH₃), would lead to a prominent fragment ion.
Loss of the sec-butyl group: Cleavage of the C-O ether bond can occur in two ways. Loss of the entire sec-butyl radical (•C₄H₉) would result in a hydroxyphenylamine radical cation.
Loss of butene (McLafferty-type rearrangement): A common pathway for ethers is the elimination of an alkene. For this compound, this would involve the loss of butene (C₄H₈) to give a radical cation of 4-aminophenol (B1666318) at m/z 109.
Cleavage of the aniline (B41778) moiety: Fragmentation of the aniline ring itself, such as the loss of HCN, is also a possible pathway common to aromatic amines. miamioh.eduscribd.comlibretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
N-H Vibrations: The primary amine group will give rise to two distinct stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the symmetric and asymmetric N-H stretches. An NH₂ scissoring deformation is expected around 1600-1630 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the sec-butoxy group will be observed just below 3000 cm⁻¹.
C-O Vibrations: The aryl-alkyl ether linkage will produce a strong, characteristic asymmetric C-O-C stretching band in the IR spectrum, typically around 1230-1270 cm⁻¹, and a symmetric stretch at a lower frequency.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring will produce several bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also characteristic; for a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 810-850 cm⁻¹ region. niscair.res.in
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3400-3500 & 3300-3400 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2980 | Strong |
| C=C Aromatic Ring Stretch | 1500-1600 | Medium-Strong |
| NH₂ Scissoring | 1600-1630 | Medium |
| Asymmetric Aryl-O-C Stretch | 1230-1270 | Strong |
| Aromatic C-H Out-of-Plane Bend (para) | 810-850 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is dominated by the transitions of its substituted benzene chromophore.
Benzene itself exhibits a primary absorption band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) near 256 nm. spcmc.ac.in The introduction of substituents onto the benzene ring alters the position and intensity of these bands. Both the amino (-NH₂) group and the sec-butoxy (-O-R) group are powerful auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. uobabylon.edu.iq
Both groups are electron-donating by resonance (+R effect) and possess non-bonding electrons (n-electrons) that can interact with the π-system of the aromatic ring. This n-π conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) to longer wavelengths. uobabylon.edu.iq9afi.com For aniline, the primary and secondary bands are shifted to approximately 230 nm and 280 nm, respectively. spcmc.ac.in
In this compound, the presence of two electron-donating groups, particularly in a para configuration, enhances this effect. The sec-butoxy group further extends the conjugation, causing an additional bathochromic shift compared to aniline alone. The polarity of the solvent can also influence the absorption maxima; polar solvents often cause further red shifts for π→π* transitions. uobabylon.edu.iq
Table 2: Comparison of UV Absorption Maxima (λₘₐₓ)
| Compound | Primary Band (E2-band) (nm) | Secondary Band (B-band) (nm) |
| Benzene | ~204 | ~256 |
| Aniline | ~230 | ~280 |
| This compound (Predicted) | >230 | >280 |
Chromatographic Techniques for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating non-volatile compounds and assessing the purity of pharmaceutical and chemical products. For substituted anilines, reversed-phase HPLC (RP-HPLC) is the most common and effective method. oup.comresearchgate.net The technique allows for the separation of the main compound from impurities, including starting materials, intermediates, and positional isomers, which are often difficult to separate by other means. chromforum.org
A standard HPLC method for this compound involves a non-polar stationary phase, typically a silica (B1680970) support chemically bonded with C18 alkyl chains, and a polar mobile phase. oup.comsielc.com The mobile phase is usually a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of all components with good resolution. oup.com
Detection is most commonly achieved using a UV detector, as the aromatic ring in this compound provides strong chromophoric activity. oup.comresearchgate.net By monitoring the absorbance at a specific wavelength (e.g., the λₘₐₓ determined by UV-Vis spectroscopy), quantitative analysis can be performed. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for precise purity determination (e.g., >99%). Commercial suppliers confirm that HPLC is a standard quality control method for this compound. bldpharm.com
Table 3: Typical RP-HPLC Parameters for Analysis of Substituted Anilines
| Parameter | Typical Condition |
| Column | C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water or Methanol / Water (with or without buffer) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | ~240 nm or λₘₐₓ of the compound |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideally suited for the analysis of volatile and thermally stable compounds. While primary anilines can be challenging to analyze directly by GC due to their polarity, the technique is highly effective for identifying volatile byproducts and impurities that may be present in a sample of this compound following its synthesis. nih.govepa.gov
In a typical synthesis, impurities could include unreacted starting materials (e.g., 4-aminophenol, 2-bromobutane), solvents, or side-products. Potential side-products might include isomeric butoxyanilines, dialkylated products (N,O-di-sec-butoxyaniline), or products of elimination (e.g., butenes from 2-bromobutane).
In GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the capillary column stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the parent ion and its fragments, allows for positive identification by comparison to spectral libraries. For example, the mass spectrum of the parent compound, 4-n-butoxyaniline, shows a characteristic top peak (base peak) at m/z 109 and a molecular ion peak at m/z 165. nih.gov
Table 4: Potential Volatile Byproducts in this compound Synthesis Detectable by GC-MS
| Potential Byproduct | Chemical Formula | Detection Rationale |
| sec-Butanol | C₄H₁₀O | Residual solvent or hydrolysis product. |
| 4-Aminophenol | C₆H₇NO | Unreacted starting material. |
| Butenes (1-butene, 2-butene) | C₄H₈ | Byproduct from elimination reaction of alkylating agent. |
| 2-Bromobutane | C₄H₉Br | Unreacted starting material. |
| Aniline | C₆H₇N | Potential impurity from starting materials. |
Theoretical and Computational Studies of 4 Sec Butoxy Aniline
Conformational Analysis and Stereochemistry
The non-rigid nature of the sec-butoxy and amine groups in 4-(sec-butoxy)aniline gives rise to a complex potential energy surface with multiple conformers and stereochemical considerations.
The sec-butoxy group possesses several rotatable single bonds, leading to various rotational isomers (conformers). The primary rotations are around the Phenyl-O bond and the C-C bonds within the sec-butyl chain. Computational methods are used to explore the potential energy surface by systematically rotating these bonds and calculating the energy of the resulting structures.
The rotation around the Phenyl-O bond determines the orientation of the alkyl group relative to the aromatic ring. Furthermore, the sec-butyl group itself has conformers related to rotation around its central C-C bond, analogous to the gauche and anti conformers of butane. researchgate.net The relative energies of these conformers are determined by a balance of steric hindrance and subtle electronic effects like hyperconjugation. Identifying the global minimum energy conformation is essential, as it represents the most populated structure at equilibrium and is the basis for calculating other molecular properties.
Table 2: Hypothetical Relative Energies of this compound Rotational Isomers Note: This table is illustrative, showing how computational chemistry quantifies the stability of different conformers.
| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Global Minimum (e.g., anti-conformer, planar alignment) | 0.00 | 75.5 |
| Rotamer 2 (e.g., gauche-conformer) | 0.85 | 18.1 |
| Rotamer 3 (e.g., anti-conformer, non-planar alignment) | 1.50 | 6.4 |
The amine group in aniline (B41778) is not planar but pyramidal, and it can undergo a rapid "umbrella-like" inversion through a planar transition state. wikipedia.org This process is known as nitrogen inversion or pyramidal inversion. The energy required to reach the planar transition state is the inversion barrier. researchgate.net
High-level ab initio calculations, such as the G3XMP2 composite method, have been used to study the effect of substituents on this barrier in para-substituted anilines. innovareacademics.in Research shows that electron-donating groups at the para position, like the sec-butoxy group, increase the inversion barrier. innovareacademics.in This is due to mesomeric and hyperconjugative effects that increase the electron density around the nitrogen atom, favoring a more pyramidal (non-planar) structure. Conversely, electron-withdrawing groups tend to decrease the barrier and promote planarity. The calculated inversion barrier for unsubstituted aniline is approximately 6.0 kJ/mol, and it is expected to be higher for this compound due to the electron-donating character of the alkoxy group. innovareacademics.in
Table 3: Calculated Amine Inversion Barriers for Para-Substituted Anilines Data sourced from computational studies on analogous compounds.
| Substituent (at para position) | Effect | Inversion Barrier (kJ/mol) |
|---|---|---|
| -H (Aniline) | Reference | 6.0 innovareacademics.in |
| -CH₃ | Electron Donating | 6.9 innovareacademics.in |
| -OH | Electron Donating | 8.2 innovareacademics.in |
| -NH₂ | Strongly Electron Donating | 8.8 innovareacademics.in |
| -NO₂ | Electron Withdrawing | 1.6 innovareacademics.in |
The sec-butoxy group contains a stereocenter at the carbon atom bonded to the oxygen, meaning that this compound is a chiral molecule and exists as a pair of enantiomers: (R)-4-(sec-butoxy)aniline and (S)-4-(sec-butoxy)aniline. These enantiomers are non-superimposable mirror images.
While experimental techniques are used to measure enantiomeric excess, computational methods can predict the chiroptical properties that distinguish enantiomers. Specifically, Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the Electronic Circular Dichroism (ECD) spectrum of a chiral molecule. nih.govtechnologynetworks.com The ECD spectrum measures the differential absorption of left and right circularly polarized light and is unique for each enantiomer—their spectra are mirror images.
The standard procedure involves:
Performing a conformational search to find the most stable conformers of one enantiomer (e.g., the R-enantiomer).
Calculating the ECD spectrum for each significant conformer using TD-DFT.
Averaging the calculated spectra, weighted by the Boltzmann population of each conformer, to produce the final theoretical spectrum.
By comparing this predicted spectrum with an experimentally measured ECD spectrum, the absolute configuration of the analyte can be unambiguously determined. This computational assignment of absolute configuration is a powerful tool for stereochemical analysis and is fundamental to predicting properties related to enantiomeric excess. nih.gov
Substituent Effects on Molecular Properties and Reactivity
The introduction of a sec-butoxy group at the para position of the aniline ring significantly modifies the electronic and structural properties of the molecule. These changes, in turn, dictate its reactivity in chemical transformations.
The sec-butoxy group, like other alkoxy groups, exerts two primary electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): The oxygen atom in the sec-butoxy group is more electronegative than the carbon atom of the benzene (B151609) ring to which it is attached. This difference in electronegativity leads to the withdrawal of electron density from the ring through the sigma (σ) bond. This inductive effect is generally deactivating, meaning it reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.
Resonance Effect (+R): The oxygen atom of the sec-butoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance increases the electron density at the ortho and para positions of the ring. The resonance effect is an activating effect, counteracting the deactivating inductive effect.
In the case of this compound, the +R effect of the sec-butoxy group and the strong +R effect of the amino group work in concert to significantly increase the electron density of the aromatic ring, particularly at the positions ortho to the amino group. This enhanced electron density makes the molecule highly activated towards electrophilic aromatic substitution.
Computational chemistry provides a more direct method for analyzing electron distribution through the calculation of atomic charges. Natural Bond Orbital (NBO) analysis is a common method used to calculate natural charges on individual atoms. In a hypothetical NBO analysis of this compound, the following trends would be anticipated:
The nitrogen atom of the amino group would possess a significant negative natural charge due to its high electronegativity and the lone pair of electrons.
The oxygen atom of the sec-butoxy group would also exhibit a negative natural charge.
The carbon atoms at the ortho and para positions relative to the amino and sec-butoxy groups would show a more negative charge (increased electron density) compared to the meta positions, consistent with the directing effects of these activating groups.
A hypothetical table of calculated natural charges is presented below to illustrate these expected trends.
| Atom | Hypothetical Natural Charge (e) |
|---|---|
| N (of NH2) | -0.85 |
| O (of sec-butoxy) | -0.60 |
| C1 (ipso-C of NH2) | -0.20 |
| C2/C6 (ortho to NH2) | -0.15 |
| C3/C5 (meta to NH2) | -0.05 |
| C4 (ipso-C of sec-butoxy) | +0.10 |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water, would provide insights into its conformational flexibility and how it interacts with its environment.
The sec-butoxy group is conformationally flexible due to the rotation around the C-O and C-C single bonds. MD simulations could reveal the preferred dihedral angles and the energy barriers associated with these rotations. This would help in understanding the most stable conformations of the molecule in solution.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For this compound in an aqueous solution, the primary interactions would be hydrogen bonds between the amino group and water molecules, and between the oxygen of the sec-butoxy group and water molecules. The simulation could provide information on the average number of hydrogen bonds, their lifetimes, and their geometric characteristics. This information is crucial for understanding the solubility and solvation properties of the molecule.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. For instance, the protons on the aromatic ring ortho to the strongly donating amino group would be expected to have lower chemical shifts (be more shielded) compared to those in unsubstituted aniline. The protons of the sec-butyl group would exhibit characteristic splitting patterns and chemical shifts that could be accurately predicted.
A table of predicted ¹H NMR chemical shifts based on DFT calculations for a similar molecule, 4-butoxyaniline, is provided below as a reference.
| Proton | Predicted Chemical Shift (ppm) for 4-butoxyaniline |
|---|---|
| Aromatic H (ortho to NH2) | 6.65 |
| Aromatic H (meta to NH2) | 6.75 |
| -O-CH2- | 3.88 |
| -CH2- (next to O-CH2) | 1.72 |
| -CH2- (next to CH3) | 1.48 |
| -CH3 | 0.98 |
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), the C-N stretching, the aromatic C-H stretching, and the C-O stretching of the ether linkage.
A table of key predicted IR vibrational frequencies for a related compound is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) for 4-ethoxyaniline |
|---|---|
| N-H Asymmetric Stretch | 3480 |
| N-H Symmetric Stretch | 3390 |
| Aromatic C-H Stretch | 3050 |
| Aliphatic C-H Stretch | 2980 |
| C-O-C Asymmetric Stretch | 1240 |
These computational predictions of spectroscopic parameters are invaluable for the identification and characterization of this compound and for interpreting experimental spectra.
Advanced Research Applications in Materials Science and Supramolecular Chemistry
Integration into Liquid Crystalline Systems
The incorporation of 4-(sec-butoxy)aniline into the core structure of organic molecules is a key strategy for creating novel liquid crystalline materials. The branched sec-butoxy group plays a crucial role in influencing the molecular packing and, consequently, the mesomorphic behavior of these compounds.
The branched nature of the sec-butoxy terminal group is a critical design element. Unlike a linear n-butoxy chain, the bulkier sec-butoxy group can disrupt intermolecular packing, often leading to lower melting points and influencing the stability of the resulting mesophases.
Representative Synthesis Reaction:
Derivatives of this compound are investigated to understand how the molecular structure influences the material's bulk properties. Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to determine the phase transition temperatures and identify the specific types of liquid crystal phases formed (mesomorphism). beilstein-journals.org
The electro-optical properties of these materials are also of significant interest. The introduction of the sec-butoxy group can affect key parameters like dielectric anisotropy, birefringence, and threshold voltage. researchgate.netias.ac.inresearchgate.net The branched chain can alter the molecular polarizability and the collective orientation of the molecules in response to an electric field. These properties are crucial for applications in display technologies and optical switching devices. researchgate.netresearchgate.net For instance, the transition from an ordered liquid crystal state to a disordered isotropic liquid can be induced by temperature changes, a fundamental characteristic studied in these systems. mdpi.comucsd.edu
Below is a comparative table illustrating hypothetical data for a mesogen derived from this compound versus a similar one with a linear butoxy chain, showcasing the typical influence of the branched group.
| Compound Derivative | Terminal Group | Melting Point (°C) | Smectic-Nematic Transition (°C) | Clearing Point (N-I) (°C) | Mesophase Range (°C) |
|---|---|---|---|---|---|
| Hypothetical Mesogen A | n-butoxy | 75 | 90 | 110 | 35 |
| Hypothetical Mesogen B | sec-butoxy | 68 | - | 95 | 27 |
Liquid crystals derived from this compound can serve as host matrices for nanomaterials, creating advanced composite materials. When multi-walled carbon nanotubes (CNTs) are dispersed in a liquid crystal host, the anisotropic nature of the liquid crystal can be used to align the nanotubes. ingentaconnect.comresearchgate.net The aromatic cores of the mesogenic molecules interact with the graphitic surface of the CNTs through π-π stacking, facilitating dispersion and alignment along the liquid crystal director field. scispace.comresearchgate.net
The introduction of CNTs into a this compound-based liquid crystal matrix can dramatically alter the composite's properties. Key effects include a significant increase in electrical conductivity, even at very low CNT concentrations (e.g., 0.05-0.1% by weight), due to the formation of conductive percolation networks. researchgate.net Furthermore, the presence of CNTs can influence the phase transition temperatures and the electro-optical switching behavior of the liquid crystal host. ingentaconnect.comresearchgate.net
Role as a Monomer in Polymer Synthesis
The amine functionality of this compound makes it a suitable monomer for the synthesis of various polymers, particularly substituted polyanilines.
This compound can undergo oxidative polymerization to produce a substituted polyaniline. In this reaction, the aniline (B41778) monomers are chemically or electrochemically oxidized to form radical cations, which then couple to form the polymer chain.
The resulting poly[this compound] is considered a specialty polymer because the sec-butoxy side group imparts specific properties. Unlike unsubstituted polyaniline, which is often insoluble and difficult to process, the bulky, aliphatic sec-butoxy group enhances the polymer's solubility in common organic solvents. rsc.org This improved processability allows for the creation of thin films and coatings. The electronic properties of the polyaniline backbone are also modified by the alkoxy group, which can influence the polymer's conductivity, redox potentials, and sensing capabilities. rsc.orgresearchgate.net
| Polymer | Key Property | Advantage | Potential Application |
|---|---|---|---|
| Polyaniline (unsubstituted) | High conductivity (doped) | Excellent electronic properties | Conductive coatings, electrodes |
| Poly[this compound] | Enhanced solubility | Improved processability in organic solvents | Chemical sensors, printable electronics |
Beyond direct polymerization, this compound can be used to synthesize macromonomers. A macromonomer is a polymer or oligomer that has a polymerizable functional group at one of its ends. To create such a macromonomer, this compound can first be functionalized by attaching a polymerizable moiety, such as an acrylate (B77674) or a styrenic group, often via the amine nitrogen.
For example, the aniline could be reacted with acryloyl chloride to form N-(4-(sec-butoxyphenyl))acrylamide. This molecule, which contains the nitrogen-containing aniline derivative, can then act as a monomer. Its polymerization leads to a polymer with pendant this compound groups. This approach allows for the precise incorporation of the functional aniline moiety into a larger, well-defined polymer architecture, such as a polymethacrylate (B1205211) or polystyrene backbone. These resulting polymers are valuable for applications where the electronic or chemical properties of the aniline group are desired in a robust, film-forming material.
Development of Oxidative Stabilizers for Organic Materials
Aniline derivatives are recognized for their potential as antioxidants and stabilizers for organic materials such as polymers and rubbers. Their mechanism of action typically involves the donation of a hydrogen atom from the amine group to scavenge free radicals, thereby interrupting the degradation cycle of the material. The presence of an alkoxy group, such as a sec-butoxy group, on the aniline ring can influence the electron density of the aromatic system and the steric accessibility of the amine group, which in turn can affect its antioxidant efficacy.
However, specific studies detailing the performance of this compound as an oxidative stabilizer for organic materials like polyethylene, polypropylene, or various types of rubber are not readily found in the surveyed scientific literature. Consequently, no specific data on its efficiency, mechanism, or comparative performance against commercial stabilizers can be provided.
Table 1: Antioxidant Properties of Generic Alkoxy-Anilines in Organic Materials (Hypothetical Data)
| Polymer Matrix | Type of Aging | Stabilizer Concentration (wt%) | Performance Metric (e.g., Induction Time) |
| Polypropylene | Thermal Oxidation | 0.1 | Data not available for this compound |
| Polyethylene | UV Degradation | 0.2 | Data not available for this compound |
| Natural Rubber | Ozone Cracking | 0.5 | Data not available for this compound |
| Note: This table is for illustrative purposes only. No specific experimental data for this compound was found. |
Applications in Advanced Organic Synthesis as a Chiral Building Block
The sec-butoxy group in this compound contains a chiral center, making the molecule itself chiral. In principle, resolved enantiomers of this compound could serve as chiral building blocks or auxiliaries in asymmetric synthesis.
Chiral amines are valuable in asymmetric synthesis for inducing stereoselectivity in chemical reactions. They can be used as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and ideally recycled.
Despite the potential, a thorough search of scientific databases does not yield specific examples or detailed research findings on the utilization of enantiomerically pure this compound in the asymmetric synthesis of complex molecules. There is no available data on its effectiveness in inducing chirality or its application in the synthesis of specific target molecules.
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. Aniline and its derivatives can be used to construct larger molecular architectures, such as macrocycles and polymers, which can then self-assemble into ordered supramolecular structures.
The bifunctional nature of this compound (an amine group and a hydrophobic sec-butoxy group) could theoretically be exploited in the design of molecules that self-assemble. The aniline moiety could be incorporated into a larger scaffold, and the sec-butoxy group could influence the packing and intermolecular interactions within the supramolecular assembly.
However, there is a lack of specific published research on the use of this compound for the development of novel linkers and scaffolds in supramolecular assemblies. Studies detailing the synthesis of such linkers, their self-assembly behavior, or the properties of the resulting supramolecular structures are not available.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Transformations
The reactivity of the aniline (B41778) moiety and the influence of the sec-butoxy substituent open up possibilities for novel catalytic transformations. Future research is anticipated to focus on leveraging these features for the synthesis of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions: A significant area of future research involves the use of palladium catalysts, particularly with S,O-ligands, for the para-selective C-H olefination of aniline derivatives like 4-(sec-butoxy)aniline. acs.orgnih.gov This approach allows for the direct functionalization of the aromatic ring, providing a streamlined route to valuable substituted anilines. acs.orgnih.gov Such reactions can proceed under mild conditions and may even utilize oxygen as the sole oxidant, enhancing their industrial applicability. nih.gov
Photocatalysis: The application of photocatalysis, using catalysts like 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene (4CzIPN), represents a sustainable approach for initiating reactions involving this compound. rsc.org Dual catalytic systems combining a photocatalyst with a transition metal can enable a wider range of chemical transformations for creating complex molecules under mild conditions. rsc.org
Silver and Copper Catalysis: The superior alkynophilicity of silver makes its salts effective catalysts for alkyne-based organic reactions, which could be extended to derivatives of this compound. rsc.org Similarly, copper-catalyzed reactions, such as aminohalogenation, offer pathways to synthesize halogen-functionalized amines which are versatile intermediates in organic synthesis. nih.gov
Table 1: Potential Catalytic Transformations for this compound
| Catalytic System | Reaction Type | Potential Products/Applications |
|---|---|---|
| Palladium/S,O-Ligand | para-Selective C-H Olefination | Functionalized anilines for pharmaceuticals, organic materials |
| Photocatalysis (e.g., 4CzIPN) | C-C and C-X Bond Formation | Complex organic molecules under sustainable conditions |
| Silver Catalysis | Reactions with Alkynes | Alkynylated aniline derivatives |
| Copper Catalysis | Aminohalogenation | Halogenated amine intermediates for further synthesis |
Development of Next-Generation Advanced Materials
The properties of this compound make it a promising candidate as a monomer or building block for the synthesis of advanced materials with tailored functionalities.
Conductive Polymers: Polyaniline (PANI) is a well-known conductive polymer. nih.gov By analogy, the chemical oxidative polymerization of this compound could lead to new PANI derivatives. The sec-butoxy group would influence the polymer's solubility, processability, and electronic properties. nih.govrsc.org Such materials could find applications in chemical sensors, energy storage devices, and anti-corrosion coatings. nih.gov
Liquid Crystals: The rod-like structure inherent to many aniline derivatives suggests that molecules derived from this compound could exhibit liquid crystalline properties. The sec-butoxy group can influence the packing of the molecules and, consequently, the mesophase behavior and transition temperatures.
Corrosion Inhibitors: Aniline-based Schiff bases have been investigated as potential corrosion inhibitors for steel in acidic environments. researchgate.net Derivatives of this compound could be synthesized and evaluated for their ability to form protective films on metal surfaces, with the sec-butoxy group potentially enhancing their solubility and adhesion. researchgate.net
Table 2: Potential Advanced Materials Derived from this compound
| Material Type | Synthesis Method | Potential Properties & Applications |
|---|---|---|
| Conductive Polymers | Chemical Oxidative Polymerization | Enhanced solubility, tunable conductivity; for sensors, energy storage |
| Liquid Crystals | Molecular Synthesis & Functionalization | Tailored mesophase behavior; for display technologies |
| Corrosion Inhibitors | Synthesis of Schiff Bases | Improved surface protection; for industrial metal preservation |
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and optimization of molecules like this compound and its derivatives. nih.govresearchgate.net
By training algorithms on existing experimental and computational data, ML models can predict a wide range of properties for new molecules, significantly reducing the time and cost of research and development. nih.govnih.govspringernature.com
Prediction of Physicochemical and ADME Properties: ML models can be developed to predict key properties such as solubility, lipophilicity, and metabolic stability for derivatives of this compound. nih.govspringernature.com This is particularly valuable in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.
Designing Novel Materials: AI can be used to design novel materials with desired characteristics. For instance, generative models could propose new this compound-based polymers with optimized conductivity or corrosion inhibition efficiency by learning the relationship between molecular structure and material performance. researchgate.net
Computational Studies: While not strictly AI, computational methods like Density Functional Theory (DFT) can be used to study the electro-optical properties of aniline derivatives. researchgate.net These computational studies provide data that can be used to train and validate ML models, creating a synergistic relationship between these approaches. researchgate.net
Sustainability Aspects in Synthesis and Application
Future research will increasingly focus on the environmental footprint of chemical processes involving this compound, from its synthesis to its end-of-life.
Greener Synthetic Routes: Traditional methods for producing anilines often involve harsh conditions and the use of precious metal catalysts. specchemonline.com Emerging sustainable alternatives include electrochemical methods that use redox mediators to reduce the corresponding nitroarenes at room temperature and pressure. specchemonline.comchemistryworld.com Another green approach is micellar catalysis, which employs aqueous micelles to facilitate organic reactions in water, reducing the need for volatile organic solvents. acs.org
Biodegradability and Environmental Fate: Understanding the environmental impact of this compound and materials derived from it is crucial. Research will be needed to assess their biodegradability and potential for bioaccumulation. Advanced oxidation processes (AOPs) are a promising technology for the degradation of aniline derivatives in wastewater, and their effectiveness for this compound should be investigated. nih.gov
High-Throughput Screening for New Research Avenues
High-throughput screening (HTS) methodologies can rapidly evaluate large libraries of compounds, accelerating the discovery of new applications for this compound and its derivatives.
Combinatorial Chemistry: By systematically modifying the structure of this compound, for example, through reactions at the amine or on the aromatic ring, large combinatorial libraries can be generated.
DNA-Encoded Libraries (DEL): This technology combines combinatorial chemistry with molecular biology to create and screen vast libraries of compounds. acs.org A DEL approach could be used to identify derivatives of this compound with high affinity for specific biological targets, opening up new possibilities in drug discovery. acs.org
Screening for Novel Material Properties: HTS can also be applied to materials science. For instance, arrays of different polymers derived from this compound could be synthesized and rapidly screened for properties like conductivity, thermal stability, or sensor response to various analytes.
Q & A
Q. What experimental design considerations are crucial when incorporating this compound into multi-step synthetic pathways?
- Protection Strategies : The NH₂ group may require protection (e.g., acetylation with acetic anhydride) to prevent side reactions in electrophilic substitutions .
- Reaction Compatibility : Avoid strong acids/bases that could cleave the ether linkage. Opt for mild conditions (e.g., Suzuki coupling with Pd catalysts) .
- Example Application : As a precursor for Schiff base ligands in liquid crystal synthesis, where steric effects of the sec-butoxy group modulate mesophase behavior .
Q. How should researchers address discrepancies in reported solubility or stability data for this compound across studies?
- Cross-Validation : Use complementary techniques (e.g., DSC for thermal stability, UV-Vis for degradation kinetics) .
- Purity Assessment : Quantify impurities via HPLC and correlate with observed stability. For example, trace moisture may accelerate hydrolysis .
Q. What advanced analytical techniques are employed to study the electronic effects of the sec-butoxy group on the aniline ring?
- Spectroscopic Methods :
- UV-Vis : Compare λₘₐₓ shifts with analogs (e.g., 4-methoxyaniline) to assess electron-donating effects .
- X-ray Crystallography : Resolve bond angles and electron density maps to quantify resonance effects .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to simulate frontier molecular orbitals and predict reactivity .
Safety and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
